Predicted Lipophilicity (ACD/LogP) of 3,4-Dichloro-5-(cyclobutylmethoxy)pyridazine Compared to Linear and Branched Alkoxy Analogs
The predicted ACD/LogP of 3,4-dichloro-5-(cyclobutylmethoxy)pyridazine is 2.86, placing it between shorter linear alkoxy analogs (e.g., 5-methoxy, predicted LogP ~1.5; 5-ethoxy, predicted ~2.0) and longer linear analogs (e.g., 5-propoxy, predicted ~2.5; 5-butoxy, predicted ~3.0) . The cyclobutylmethoxy group achieves a lipophilicity comparable to a butoxy chain but with reduced conformational flexibility (three rotatable bonds vs. four for a butoxy chain), offering a distinct balance of lipophilicity and rigidity that is not accessible with simple alkyl alkoxy substituents.
| Evidence Dimension | ACD/LogP (octanol/water partition coefficient, predicted) |
|---|---|
| Target Compound Data | 2.86 |
| Comparator Or Baseline | 3,4-Dichloro-5-methoxypyridazine: ~1.5; 3,4-Dichloro-5-ethoxypyridazine: ~2.0; 3,4-Dichloro-5-propoxypyridazine: ~2.5; 3,4-Dichloro-5-butoxypyridazine: ~3.0 (all ACD/Labs predicted) |
| Quantified Difference | ΔLogP = +0.36 to +1.36 vs. lower alkoxy analogs; −0.14 vs. butoxy analog but with reduced rotatable bond count |
| Conditions | ACD/Labs Percepta Platform v14.00, predicted values (not experimentally measured for all compounds) |
Why This Matters
For procurement, this LogP value (2.86) is near the optimal range for CNS penetration and oral bioavailability, making this intermediate a strategic choice for programs targeting these properties without moving to excessively lipophilic or flexible analogs.
